4-Hydroxychalcone

Angiogenesis Cancer Cytotoxicity

Angiogenesis researchers require selective inhibitors free of cytotoxicity artifacts. 4-Hydroxychalcone (CAS 20426-12-4) suppresses endothelial proliferation, migration, and tube formation at 22 μg/mL without cytotoxicity-a critical advantage over 2-hydroxychalcone, which exhibits greater toxicity toward normal U937 cells. • Dual enzymatic inhibition: aromatase (IC50 = 2.6 μM) & 17β-HSD (IC50 = 16 μM) • Validated in bFGF-driven CAM assay; no topoisomerase II activity • 63.4% DPPH inhibition; blocks TNFα-induced NF-κB pathway activation • Bulk quantities with batch-specific COA for reproducible SAR studies

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 20426-12-4
Cat. No. B181621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxychalcone
CAS20426-12-4
Synonyms4-hydroxychalcone
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O
InChIInChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+
InChIKeyPWWCDTYUYPOAIU-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxychalcone: Validated Pharmacological Profile


4-Hydroxychalcone is a member of the chalcone family, a class of naturally occurring flavonoids and isoflavonoid precursors with a characteristic α,β-unsaturated ketone scaffold [1]. As a bioactive chalcone metabolite, it has been identified as an inhibitor of angiogenesis, aromatase, and 17β-hydroxysteroid dehydrogenase (17β-HSD), with its activity profile distinct from other structurally similar chalcones [2]. The compound is a key research tool for investigating growth factor signaling, endocrine-related pathways, and inflammatory cascades, and its role as a parent scaffold for derivative synthesis makes it a critical reference standard in medicinal chemistry and drug discovery programs .

Angiogenesis pathway inhibition study fit
Aromatase & 17β-HSD inhibition research context
Chalcone scaffold reference for derivative synthesis
Growth factor & inflammatory cascade signaling probe

4-Hydroxychalcone: Why Substitution Fails


While the chalcone scaffold offers a common structural basis, minor modifications to the substitution pattern, particularly the position of the hydroxyl group, can profoundly alter a compound's biological target engagement, potency, and safety profile. In-class substitution of 4-hydroxychalcone with other chalcones like 2-hydroxychalcone, 2'-hydroxychalcone, or the parent chalcone is not scientifically valid due to marked differences in key activities [1]. For example, 2-hydroxychalcone is far more cytotoxic to normal monoblastic U937 cells than 4-hydroxychalcone, which exhibits a much higher IC50, indicating a wider therapeutic window [2]. Furthermore, while both trans-chalcone and 4-hydroxychalcone share certain properties, a direct head-to-head study revealed that neither inhibits topoisomerase II, but 4-hydroxychalcone uniquely suppresses angiogenesis without cytotoxicity, a property not shared by all analogs [3]. These divergent profiles necessitate the specific procurement of 4-hydroxychalcone for targeted research applications.

Hydroxyl Position

Position changes may shift target-engagement and enzyme inhibition profiles.

Normal Cell Cytotoxicity

Cytotoxicity toward normal U937 cells may differ; 2-hydroxychalcone shows markedly higher cytotoxicity.

Angiogenesis Selectivity

Angiogenesis suppression without cytotoxicity may not transfer to trans-chalcone or other analogs.

4-Hydroxychalcone: Quantitative Comparator Evidence


Anti-Angiogenic Potency vs. Parent Chalcone

A direct head-to-head comparison revealed that 4-hydroxychalcone and the parent chalcone exhibit distinct selectivity profiles against cancer cell lines. While both compounds decreased cell viability in HT-1080 fibrosarcoma cells, neither compound showed significant cytotoxicity in MCF-7 breast cancer cells [1]. This contrasts sharply with other chalcone derivatives like xanthohumol, which exhibited concentration-dependent cytotoxicity across all tested cell lines (MCF-7, MCF-7/ADR, and HT-1080) [1]. This cell line-specific activity suggests that 4-hydroxychalcone's anti-proliferative effects are not universal and may be mediated by distinct, potentially less toxic mechanisms.

Cell Viability Selectivity
Head-to-head
4-Hydroxychalcone No cytotoxicity MCF-7; ↓ viability HT-1080
Parent Chalcone Similar; inactive vs. MCF-7/MCF-7/ADR
Supports cell-model selectivity review
MTT assay; MCF-7, MCF-7/ADR, HT-1080 cells
Angiogenesis Cancer Cytotoxicity

Normal Cell Cytotoxicity vs. 2-Hydroxychalcone

A structure-activity relationship (SAR) study comparing various hydroxychalcones demonstrated a stark difference in cytotoxicity based on the position of the hydroxyl group [1]. While the IC50 of 4-hydroxychalcone against human monoblastic U937 cells is relatively high, 2-hydroxychalcone was found to remarkably reduce cell viability, suggesting it is significantly more cytotoxic to this normal cell type [1]. This indicates that 4-hydroxychalcone offers a considerably wider safety margin against normal cells, a critical differentiator for in vitro and in vivo studies.

U937 Cytotoxicity
Head-to-head
4-Hydroxychalcone Low cytotoxicity
2-Hydroxychalcone Markedly reduced U937 viability
Reported lower normal-cell cytotoxicity context
Human monoblastic U937 cells
Toxicology Selectivity Chalcone SAR

Dual Aromatase & 17β-HSD Inhibition

In a comparative study of multiple chalcones for their ability to inhibit key steroidogenic enzymes, 4-hydroxychalcone emerged as one of the most effective inhibitors of both aromatase (CYP19A1) and 17β-hydroxysteroid dehydrogenase (17β-HSD) [1]. It displayed an IC50 of 2.6 μM for aromatase and 16 μM for 17β-HSD [1]. This dual inhibitory activity is noteworthy as it targets two critical nodes in estrogen biosynthesis, a feature not common to all chalcones or related flavonoids.

Dual Enzyme Inhibition
Head-to-head
Aromatase IC50 2.6 μM
17β-HSD IC50 16 μM
Supports estrogen biosynthesis pathway studies
Human placental microsome assays
Endocrinology Cancer Enzyme Inhibition

Antioxidant Capacity (DPPH Scavenging)

The antioxidant potential of 4-hydroxychalcone has been quantitatively established using the standard DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay [1]. The compound demonstrated a 63.4% inhibition of the DPPH radical [1]. While this is a standalone measurement, it provides a key quantitative benchmark for comparing its inherent antioxidant capacity to that of other chalcones or reference antioxidants evaluated under similar conditions [2].

DPPH Scavenging
Class-level
63.4% inhibition
Reported radical scavenging context
DPPH assay; cross-study comparison review
Antioxidant Free Radical Scavenging DPPH Assay

4-Hydroxychalcone: Validated Application Scenarios


Angiogenesis Inhibition Studies

4-Hydroxychalcone is the ideal tool for investigating the fundamental mechanisms of angiogenesis, particularly growth factor-mediated signaling. As demonstrated, it suppresses endothelial cell proliferation, migration, and tube formation at a concentration of 22 μg/mL without inducing cytotoxicity, a key advantage over non-selective analogs [1]. Its potent inhibitory effect on bFGF-driven neovascularization in the chick chorioallantoic membrane (CAM) assay makes it a robust positive control and lead compound for anti-angiogenic drug discovery programs targeting cancer and other neovascular diseases [1].

Endocrine Disruption & Hormone-Dependent Cancer

Given its well-characterized dual inhibition of aromatase (IC50 = 2.6 μM) and 17β-HSD (IC50 = 16 μM), 4-hydroxychalcone serves as a critical reference compound for studying estrogen biosynthesis pathways in hormone-dependent breast cancer and other endocrine-related conditions [2]. Its activity profile is distinct from that of other flavonoids, making it a specific tool for interrogating the role of these enzymes in cellular and in vivo models, as well as a scaffold for developing novel selective estrogen receptor modulators (SERMs) or aromatase inhibitors.

Cancer Cell Selectivity & Toxicity Profiling

Researchers investigating the structure-activity relationship (SAR) of chalcones for anticancer applications will find 4-hydroxychalcone to be an essential comparator. Its selective cytotoxicity profile—active against HT-1080 fibrosarcoma cells but not MCF-7 breast cancer cells or normal U937 monoblasts—provides a unique baseline for assessing the impact of structural modifications on cell-type specificity and therapeutic window [3][4]. This makes it invaluable for medicinal chemists aiming to design next-generation chalcone derivatives with improved safety and efficacy.

Oxidative Stress & Inflammation Models

4-Hydroxychalcone's quantified antioxidant activity (63.4% DPPH inhibition) and its demonstrated ability to inhibit TNFα-induced NF-κB pathway activation provide a dual rationale for its use in models of inflammation and oxidative stress [5][6]. It can be employed as a tool compound to dissect the interplay between reactive oxygen species (ROS) and inflammatory signaling cascades, such as in studies of inflammatory bowel disease, arthritis, or neurodegenerative disorders, and serves as a positive control for other chalcones with potential anti-inflammatory properties.

Application
Selection Property
Validation Focus
Angiogenesis pathway research
Angiogenesis inhibitor tool compound
Endothelial cell response & CAM assay endpoints
Estrogen biosynthesis studies
Aromatase/17β-HSD inhibition profile
Enzyme pathway interrogation in cell models
Chalcone SAR & cell selectivity
Cell-model selectivity profile
Cytotoxicity endpoint comparison across cell lines
Oxidative stress & inflammatory signaling
Antioxidant & NF-κB pathway modulator
ROS/inflammatory crosstalk in disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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